molecular formula C16H17N3O B5839063 4-METHYL-2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL

4-METHYL-2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL

Cat. No.: B5839063
M. Wt: 267.33 g/mol
InChI Key: ASGKAEJPRPODHE-UHFFFAOYSA-N
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Description

4-METHYL-2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Future Directions

The future directions for this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, given the wide range of activities exhibited by related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL typically involves the reaction of 4-methylphenol with 1-methyl-1H-1,3-benzodiazole-2-amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzimidazole moiety can be reduced under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-METHYL-2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methyl-1H-benzimidazol-2-yl)amino]methylphenol
  • 4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-benzimidazole

Uniqueness

4-METHYL-2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL is unique due to its specific substitution pattern and the presence of both a phenol and a benzimidazole moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-7-8-15(20)12(9-11)10-17-16-18-13-5-3-4-6-14(13)19(16)2/h3-9,20H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGKAEJPRPODHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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